molecular formula C15H14N2O2S B7455360 7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B7455360
M. Wt: 286.4 g/mol
InChI Key: HWRXQXMMEPLZSY-UHFFFAOYSA-N
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Description

7-[(3,4-Dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by a fused ring system containing both thiazole and pyrimidine moieties, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenol with a suitable halomethyl derivative to form the 3,4-dimethylphenoxy methyl intermediate. This intermediate is then reacted with a thiazolopyrimidine precursor under cyclization conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that favor the formation of the desired product while minimizing side reactions. Techniques such as microwave irradiation and ultrasonic activation can also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-Dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

7-[(3,4-Dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[(3,4-Dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(3,4-Dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 3,4-dimethylphenoxy group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets. Additionally, the specific arrangement of functional groups can influence its reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

7-[(3,4-dimethylphenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-3-4-13(7-11(10)2)19-9-12-8-14(18)17-5-6-20-15(17)16-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRXQXMMEPLZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=O)N3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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